4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-10(16)15-6-4-5-9(7-15)12-14-8(2)11(19-12)13(17)18/h3,9H,1,4-7H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRNQJRUERWADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCCN(C2)C(=O)C=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Formation of the Carboxylic Acid Group: This can be achieved through oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the presence of a thiazole ring, a piperidine moiety, and a carboxylic acid group. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction involving a suitable piperidine derivative introduces this ring.
- Formation of the Carboxylic Acid Group : Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide are employed to achieve this.
Synthetic Routes Overview
| Step | Reaction Type | Reagents |
|---|---|---|
| Formation of Thiazole Ring | Condensation | Thioamide, α-haloketone |
| Introduction of Piperidine | Nucleophilic Substitution | Piperidine derivative |
| Formation of Carboxylic Acid | Oxidation | Potassium permanganate |
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve the inhibition of key metabolic pathways in these pathogens.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies have indicated that thiazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, derivatives have been tested against prostate cancer cells, showing promising results in reducing cell viability .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was tested against common pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of thiazole compounds. The study found that derivatives similar to this compound exhibited significant cytotoxic effects on prostate cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Industrial Applications
In addition to its biological applications, this compound is being explored for use in various industrial processes:
- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules.
- Material Science : The compound is being investigated for its potential in developing new materials with enhanced properties.
- Pharmaceutical Development : Ongoing research aims to explore its efficacy as a therapeutic agent in drug formulations .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Piperidine-Substituted Derivatives
- 4-Methyl-2-[1-(tert-butoxycarbonyl)piperid-4-yl]-1,3-thiazole-5-carboxylic acid Substituent: tert-butoxycarbonyl (Boc)-protected piperidine. Molecular Weight: 326.41 g/mol. Key Differences: The Boc group enhances stability during synthesis, contrasting with the reactive enoyl group in the target compound. This derivative is used as an intermediate in peptide coupling reactions .
- 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid Substituent: Methylpiperidine. Molecular Formula: C₁₁H₁₆N₂O₂S. Key Differences: Lacks the enoyl group, reducing electrophilicity. Likely exhibits altered pharmacokinetics due to increased hydrophobicity .
Aromatic and Heterocyclic Substituents
- 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid Substituent: Thienyl ring. Physical Properties: Melting point 233–235°C, predicted pKa 1.23.
- 4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid Substituent: Phenoxymethyl group. Molecular Weight: 263.31 g/mol.
Amino and Amido Substituents
- 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid Substituent: Benzylamino group. Biological Activity: Demonstrated antidiabetic effects in streptozotocin-induced diabetic rats, reducing hyperglycemia and pancreatic β-cell damage . Key Differences: The amino linkage may enhance hydrogen-bonding interactions, differing from the enoyl-piperidine’s electrophilic reactivity .
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid (2j)
- Substituent : Trimethoxybenzamido group.
- Synthesis : Prepared via benzotriazole-mediated coupling (90% yield).
- Key Differences : The benzamido group mimics peptide bonds, suggesting utility in enzyme inhibition studies .
Biological Activity
4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid is a complex organic compound belonging to the thiazole family. Its unique structure, which includes a thiazole ring, a piperidine ring, and a carboxylic acid group, has generated interest in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Thiazole Ring : This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
- Introduction of the Piperidine Ring : The piperidine ring is introduced through nucleophilic substitution reactions involving a suitable piperidine derivative.
- Formation of the Carboxylic Acid Group : This is typically done through oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 1.95 µg/mL | 3.91 µg/mL |
| Enterococcus faecalis | 15.62 µg/mL | 62.5 µg/mL |
| Escherichia coli | 125 µg/mL | >1000 µg/mL |
| Pseudomonas aeruginosa | Not sensitive | N/A |
The compound's high activity against Gram-positive bacteria suggests its potential as an effective therapeutic agent in treating bacterial infections .
Anticancer Activity
Emerging studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to reduced proliferation rates.
- Induction of Apoptosis : Enhanced expression of pro-apoptotic markers and reduced expression of anti-apoptotic proteins have been observed in treated cancer cells.
In particular, studies have demonstrated that the compound can significantly inhibit the growth of various cancer cell lines, making it a candidate for further investigation as an anticancer agent .
The biological activity of this compound is believed to involve its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Receptor Binding : It may bind to specific receptors on cell surfaces, altering signaling pathways that control cell growth and survival .
Case Studies
Several case studies highlight the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria, demonstrating its superior activity compared to conventional antibiotics.
- Cancer Treatment Research : In vitro studies showed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential role as an adjunct therapy in cancer treatment.
Q & A
Basic: What are the recommended synthetic routes for 4-Methyl-2-(1-prop-2-enoylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid, and how are key intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the piperidine-thiazole core. A common approach includes:
- Step 1 : Formation of the piperidine ring via cyclization or functionalization of a pre-existing piperidine derivative. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen may be used to prevent undesired side reactions .
- Step 2 : Thiazole ring formation through condensation reactions, such as the Hantzsch thiazole synthesis, using thiourea derivatives and α-halo ketones. Reaction conditions (temperature, solvent, pH) must be tightly controlled to ensure regioselectivity and high yield .
- Step 3 : Introduction of the prop-2-enoyl group via acylation or Michael addition, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .
Characterization : Key intermediates are validated using 1H/13C NMR to confirm regiochemistry and HPLC (≥95% purity threshold) to assess purity. Mass spectrometry (MS) is used to verify molecular weight .
Basic: Which analytical techniques are most effective for confirming the purity and structure of this compound?
- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves impurities from the main peak .
- Structure :
- 1H/13C NMR : Assigns proton environments (e.g., thiazole C5-carboxylic acid at δ ~165 ppm) and confirms stereochemistry.
- FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .
Advanced: How can researchers optimize reaction conditions to improve yield when synthesizing the piperidine-thiazole core structure?
- Catalyst Screening : Test bases like K2CO3 or Et3N for acylation steps. For example, achieved 85% yield using K2CO3 in DMF at 80°C for nucleophilic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in cyclization steps, while toluene minimizes side reactions in reflux conditions .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and reaction time. For instance, improved yields by 20% via reflux time adjustment (3–5 h vs. 2 h) .
Advanced: How can discrepancies between predicted and observed spectroscopic data be resolved?
Common causes and solutions include:
- Tautomerism : Thiazole rings may exhibit keto-enol tautomerism, altering NMR shifts. Use 2D NMR (e.g., COSY, HSQC) to map proton-carbon correlations .
- Impurities : Recrystallize from DMF/acetic acid (1:1) to remove byproducts, as demonstrated in for analogous thiazolidinone derivatives .
- Dynamic Effects : Variable-temperature NMR (e.g., −20°C to 25°C) can "freeze" conformational changes, resolving split peaks .
Advanced: What computational methods predict the binding affinity of this compound to biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors. validated docking poses for thiazole derivatives against acetylcholinesterase (RMSD < 2.0 Å) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability (e.g., 100-ns simulations to calculate binding free energy via MM/PBSA) .
- QSAR Models : Train models on thiazole analogs to predict IC50 values for targets like kinases or GPCRs .
Advanced: How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Storage Conditions : Store at −20°C in desiccated, amber vials to prevent hydrolysis of the enoyl group. notes degradation via oxidation (monitor by HPLC peak area reduction >5%) .
- pH Sensitivity : The carboxylic acid group may decarboxylate at pH < 3. Use buffered solutions (pH 6–8) for in vitro assays .
- Light Exposure : UV-Vis spectroscopy can track photodegradation (e.g., λmax shifts due to thiazole ring opening) .
Advanced: What strategies are recommended for analyzing structure-activity relationships (SAR) of analogs?
- Core Modifications : Synthesize derivatives with substituted piperidine (e.g., methyl vs. ethyl groups) or thiazole (e.g., 4-methyl vs. 4-ethyl) moieties. compared IC50 values for phenyl vs. fluorophenyl substitutions .
- Pharmacophore Mapping : Use MOE or Phase to identify critical hydrogen bond acceptors (e.g., thiazole N) and hydrophobic regions .
- Enzyme Assays : Test inhibitory activity against target proteins (e.g., COX-2 or β-lactamase) using fluorescence-based kinetics .
Basic: What are the key stability-indicating assays for this compound in aqueous solutions?
- Forced Degradation Studies : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze by HPLC for degradation products (e.g., prop-2-enoyl hydrolysis) .
- Oxidative Stability : Treat with 3% H2O2 and monitor new peaks via LC-MS (e.g., sulfoxide formation at m/z +16) .
Advanced: How can researchers mitigate solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance aqueous solubility without denaturing proteins .
- Prodrug Strategies : Synthesize methyl ester derivatives, which hydrolyze in vivo to the active carboxylic acid form .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in DMF) to control crystal size and purity (>99% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
